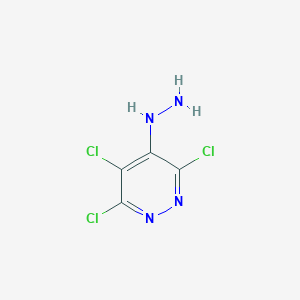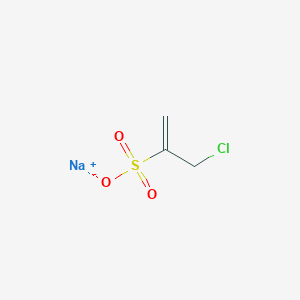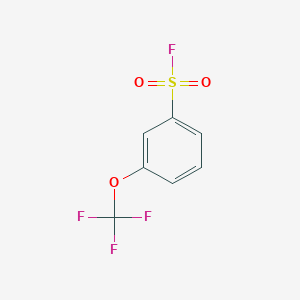![molecular formula C10H13NO3 B13219531 5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13219531.png)
5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol . This compound features a furan ring substituted with a pyrrolidine ring, which is further substituted with a hydroxymethyl group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 3-(hydroxymethyl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: 5-[3-(Carboxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde.
Reduction: 5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities due to the presence of the pyrrolidine ring.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring but lacking the furan ring.
Pyrrolidine-2,5-dione: Another related compound with different functional groups on the pyrrolidine ring.
Prolinol: A compound with a hydroxymethyl group on the pyrrolidine ring but without the furan ring.
Uniqueness
5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde is unique due to the combination of the furan and pyrrolidine rings, along with the hydroxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
5-[3-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c12-6-8-3-4-11(5-8)10-2-1-9(7-13)14-10/h1-2,7-8,12H,3-6H2 |
InChI-Schlüssel |
HLPBORBQZJZBAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CO)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.5]octane-4-carboximidamide](/img/structure/B13219454.png)


![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one](/img/structure/B13219467.png)




![3-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13219489.png)
![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13219494.png)
![4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride](/img/structure/B13219497.png)
![Methyl[2-(piperidin-2-YL)propyl]amine](/img/structure/B13219520.png)


